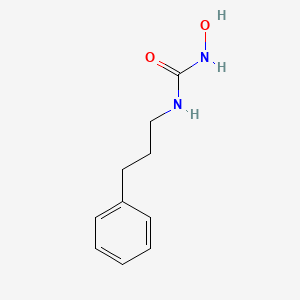![molecular formula C68H138O B14176885 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane CAS No. 875894-73-8](/img/structure/B14176885.png)
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is a complex organic compound with the molecular formula C68H138O. It is a long-chain hydrocarbon with an ether functional group, making it a unique molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane typically involves the reaction of tritriacontane with 2-hexadecyloctadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available raw materials and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane can undergo various types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ether group into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted hydrocarbons.
Aplicaciones Científicas De Investigación
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialized lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Its ether group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.
2-Methyltritriacontane: A methyl-substituted derivative of tritriacontane with the formula C34H70.
Uniqueness
17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is unique due to its ether functional group and long hydrocarbon chain, which confer distinct physical and chemical properties compared to other similar compounds
Propiedades
Número CAS |
875894-73-8 |
|---|---|
Fórmula molecular |
C68H138O |
Peso molecular |
971.8 g/mol |
Nombre IUPAC |
17-(2-hexadecyloctadecoxymethyl)tritriacontane |
InChI |
InChI=1S/C68H138O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)65-69-66-68(63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h67-68H,5-66H2,1-4H3 |
Clave InChI |
FORBSDXYRFZTNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


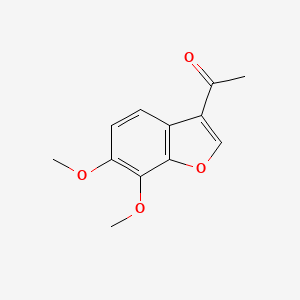
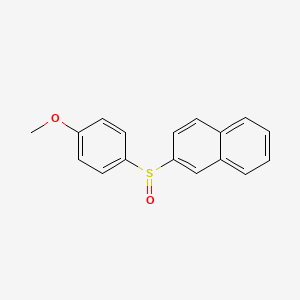
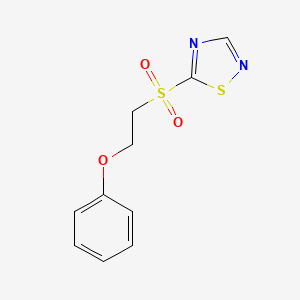
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![2,5-Dibromo-3,6-dipentadecylthieno[3,2-b]thiophene](/img/structure/B14176819.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
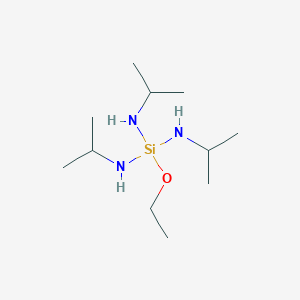
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)

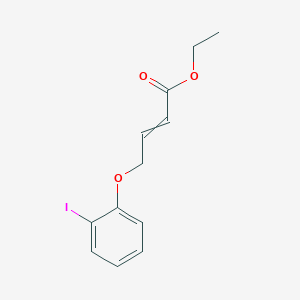
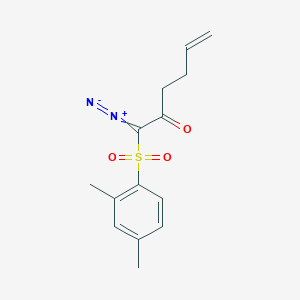
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)

